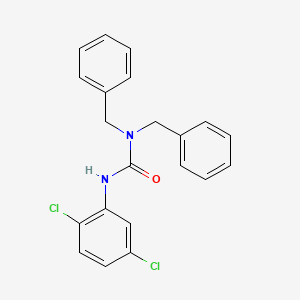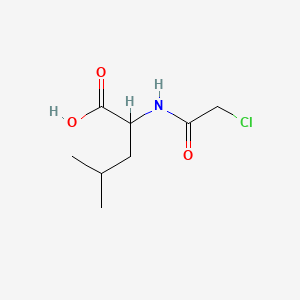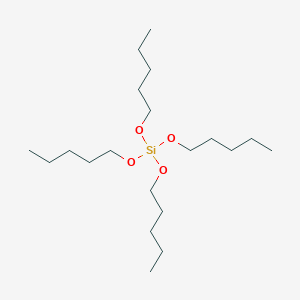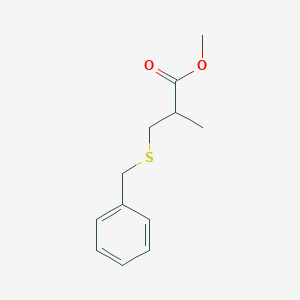![molecular formula C20H12Cl4N2 B11959729 n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) CAS No. 58869-52-6](/img/structure/B11959729.png)
n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline): is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with dichloroaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) typically involves the condensation reaction between benzene-1,4-dicarbaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dibromoaniline)
- n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-difluoroaniline)
Uniqueness
n,n’-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline) is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications.
Propriétés
Numéro CAS |
58869-52-6 |
|---|---|
Formule moléculaire |
C20H12Cl4N2 |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-1-[4-[(3,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-17-7-5-15(9-19(17)23)25-11-13-1-2-14(4-3-13)12-26-16-6-8-18(22)20(24)10-16/h1-12H |
Clé InChI |
LDOOKAXZJXPUPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)C=NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


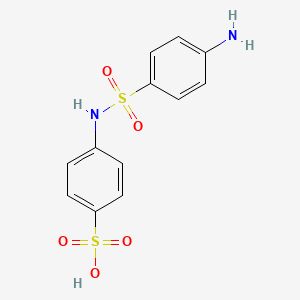
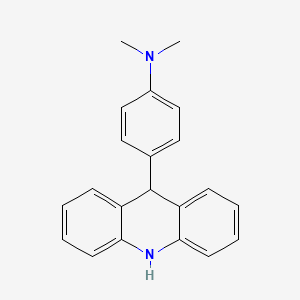
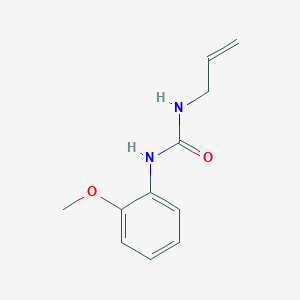


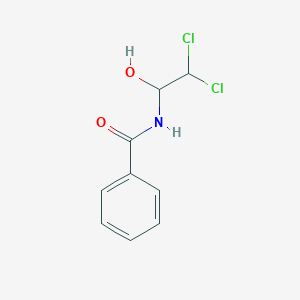

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)
